molecular formula C14H15NO2 B1204882 Methfuroxam CAS No. 28730-17-8

Methfuroxam

Cat. No. B1204882
CAS RN: 28730-17-8
M. Wt: 229.27 g/mol
InChI Key: ZWJNEYVWPYIKMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Methfuroxam often involves the use of biomass-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources such as furfural or levulinic acid. This solvent is highlighted for its low miscibility with water, high boiling point, and remarkable stability, making it suitable for syntheses involving organometallics and biotransformations (Pace et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds akin to Methfuroxam, such as bio-based benzoxazines, involves complex configurations that have been synthesized via solventless methods. Their structures have been confirmed using techniques like FTIR and NMR spectroscopy, revealing the importance of furan moieties in enhancing the properties of the synthesized materials (Wang et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving Methfuroxam analogs, such as the formation and reaction of Grignard reagents in MeTHF, demonstrate the solvent's versatility. MeTHF can replace THF in organometallic reactions, serving as a solvent for lithiation, reductions, and metal-catalyzed coupling reactions, indicating a broad range of chemical reactivity and stability (Aycock, 2007).

Physical Properties Analysis

The physical properties of Methfuroxam-related compounds, such as fluorinated poly(meth)acrylates, are significantly influenced by the introduction of fluorinated components. These modifications confer desirable properties like low surface energy, thermal stability, and self-organization characteristics, which are essential for a wide range of applications (Yao et al., 2014).

Chemical Properties Analysis

The chemical properties of similar compounds are often characterized by their reactivity and the ability to undergo complex reactions. For instance, nickel-catalyzed tandem reactions involving functionalized arylacetonitriles demonstrate the capability of these compounds for synthetic versatility and the synthesis of biologically active molecules, reflecting the chemical adaptability of Methfuroxam-related substances (Zhen et al., 2019).

Scientific Research Applications

Application in Agriculture

  • Summary of Application : Methfuroxam is a fungicide used against Basidiomycetes pathogens predominantly on cereals . It is used to control pests such as smuts, rusts, bunt, and snow mould .
  • Methods of Application : The fungicide is typically applied to cereal crops like barley, oats, and wheat . The specific application methods and procedures can vary depending on the crop and the specific pest being targeted.

Application in Medical Research

  • Summary of Application : Methfuroxam has been under investigation in a clinical trial as a component of a dendritic cell cancer vaccine for high-grade glioma .
  • Methods of Application : In the context of the clinical trial, the specific methods of application would involve the preparation of the vaccine and its administration to patients. The exact procedures would be determined by the researchers conducting the trial .
  • Results or Outcomes : The outcomes of this clinical trial are not currently available .

Application in Food and Beverage Testing

  • Summary of Application : Methfuroxam is used as a reference standard in analytical testing within the food and beverage sector . This helps ensure the safety and quality of food products.
  • Methods of Application : The specific methods of application would involve the use of Methfuroxam in various analytical procedures, such as chromatography or mass spectrometry, to detect and quantify its presence in food samples .
  • Results or Outcomes : The use of Methfuroxam as a reference standard contributes to the accuracy and reliability of food testing procedures .

Application in Pesticide Properties Analysis

  • Summary of Application : Methfuroxam is studied for its properties as a pesticide, including its environmental fate and eco-toxicity .
  • Methods of Application : This involves laboratory testing and field studies to understand how Methfuroxam behaves in the environment and its impact on non-target organisms .
  • Results or Outcomes : The results of these studies contribute to our understanding of Methfuroxam’s environmental impact and can inform regulatory decisions .

Application in Analytical Testing

  • Summary of Application : Methfuroxam is used as an analytical standard for the determination of the analyte in various samples, including food commodities, grains, surface and drinking water .
  • Methods of Application : The specific methods of application would involve the use of Methfuroxam in various analytical procedures, such as chromatography or mass spectrometry .
  • Results or Outcomes : The use of Methfuroxam as an analytical standard contributes to the accuracy and reliability of analytical testing procedures .

Application in Quality Control

  • Summary of Application : Methfuroxam is used as a reference standard in quality control processes within the food and beverage sector .
  • Methods of Application : The specific methods of application would involve the use of Methfuroxam in various quality control procedures to ensure the safety and quality of food products .
  • Results or Outcomes : The use of Methfuroxam as a reference standard contributes to the accuracy and reliability of quality control procedures .

Safety And Hazards

Methfuroxam is harmful if swallowed . It is classified as Acute Tox. 4 Oral . In case of ingestion, it is advised to rinse the mouth and seek medical advice if feeling unwell .

properties

IUPAC Name

2,4,5-trimethyl-N-phenylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJNEYVWPYIKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042137
Record name Methfuroxam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methfuroxam

CAS RN

28730-17-8
Record name Methfuroxam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28730-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methfuroxam [ANSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methfuroxam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methfuroxam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trimethyl-3-furanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.707
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHFUROXAM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
AD Mitchell, GD Paulson - Pesticide Biochemistry and Physiology, 1982 - Elsevier
… methfuroxam in animals has not been reported. This study was conducted to elucidate the metabolic fate of methfuroxam … the presence of light an unstable endoperoxide of methfuroxam …
Number of citations: 4 www.sciencedirect.com
LO Ruzo, JE Casida, I Holden - Journal of the Chemical Society …, 1985 - pubs.rsc.org
… A 4,5-epoxyfuran intermediate has been detected by 1H and 13C nmr spectroscopy in the oxidative conversion of 2,4,5-trimethyl-N-phenylfuran-3-carboxamide (the fungicide …
Number of citations: 13 pubs.rsc.org
M Luciak, K Kita, I Kita, R Knapek… - Acta Poloniae …, 1996 - agro.icm.edu.pl
Neoplastic changes in the liver of rats after chronic intoxication with methfuroxam - Acta Poloniae Toxicologica - Tom 04, Numer 1 (1996) - AGRO - Yadda … Neoplastic changes in …
Number of citations: 3 agro.icm.edu.pl
S SaaS - apsnet.org
… CGA-6425 l, methfuroxam, and triadimenol appear to be more potent against bunt than … Indeed, CGA6425 l, methfuroxam, and triadimenol appear to be effective at lower rates than …
Number of citations: 0 www.apsnet.org
AI Kovacs - Crop Protection, 1982 - Elsevier
Seed of winter barley, naturally infected with Drechslera graminea (Rabenh. et Schlecht.) Shoemaker (Helminthosporium gramineum Rabenh.), was treated with chlormequat (…
Number of citations: 1 www.sciencedirect.com
P Leroux, G Berthier - Crop Protection, 1988 - Elsevier
… Since that time, this fungicide and several related carboxamides (eg fenfuram, methfuroxam, pyracarbolid) have been intensively used as seed dressings, in France and many other …
Number of citations: 50 www.sciencedirect.com
P Jollands - International Journal of Pest Management, 1983 - Taylor & Francis
… Methfuroxam, fenpropemorph and phenylmercury acetate were*tested at concentrations of … However, with methfuroxam growth occurred at all concentrations. Compared with a control …
Number of citations: 28 www.tandfonline.com
F D'Aquila, C Pasini, G Pergola… - Annali dell'Istituto …, 1981 - agris.fao.org
English. The effectiveness of various fungicides against carnation collar rot (Rhizoctonia solani) was compared in several trials carried out at Sanremo (Liguria) and at Pescia (Tuscany). …
Number of citations: 0 agris.fao.org
S Oishi, SD Nelson - The Journal of Organic Chemistry, 1992 - ACS Publications
… , methfuroxam (2,4,5-trimethyl-JV-phenyl-3-carboxamide), by m-chloroperoxybenzoic acid (m-CPBA).3 In the case of less substituted furans, as well as methfuroxam, m-CPBA oxida- …
Number of citations: 26 pubs.acs.org
ADA Allam, AA Aly, EM Hussein… - Journal of Plant …, 2000 - jpp.journals.ekb.eg
… Carboxin, Methfuroxam, and Furmetamid were the more active inhibitors in vitro, whereas Furmetamid, the Pyrazole derivatives, and Carboxin were the more effective compounds in …
Number of citations: 3 jpp.journals.ekb.eg

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